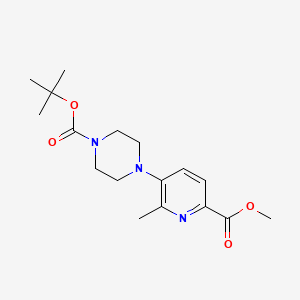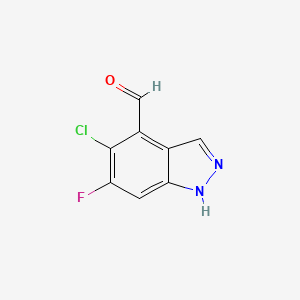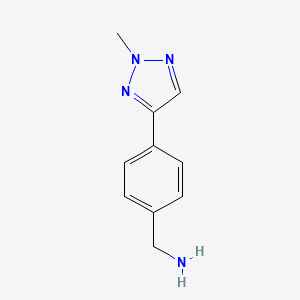
tert-Butyl 4-(6-(methoxycarbonyl)-2-methylpyridin-3-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylethyl 4-[6-(methoxycarbonyl)-2-methyl-3-pyridinyl]-1-piperazinecarboxylate is a complex organic compound with a unique structure that combines a piperazine ring with a pyridine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 4-[6-(methoxycarbonyl)-2-methyl-3-pyridinyl]-1-piperazinecarboxylate typically involves multiple steps, starting with the preparation of the pyridine derivative and the piperazine ring. Common synthetic routes include:
Step 1: Preparation of the pyridine derivative through a series of reactions involving methylation and esterification.
Step 2: Formation of the piperazine ring through cyclization reactions.
Step 3: Coupling of the pyridine derivative with the piperazine ring using reagents such as coupling agents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethylethyl 4-[6-(methoxycarbonyl)-2-methyl-3-pyridinyl]-1-piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1,1-Dimethylethyl 4-[6-(methoxycarbonyl)-2-methyl-3-pyridinyl]-1-piperazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylethyl 4-[6-(methoxycarbonyl)-2-methyl-3-pyridinyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dimethylethyl 4-[6-(methoxycarbonyl)-2-methyl-3-pyridinyl]-1-piperazinecarboxylate
- 1,1-Dimethylethyl 4-[6-(methoxycarbonyl)-2-methyl-3-pyridinyl]-1-piperazinecarboxylate
Uniqueness
1,1-Dimethylethyl 4-[6-(methoxycarbonyl)-2-methyl-3-pyridinyl]-1-piperazinecarboxylate is unique due to its specific combination of a piperazine ring and a pyridine derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H25N3O4 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(6-methoxycarbonyl-2-methylpyridin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O4/c1-12-14(7-6-13(18-12)15(21)23-5)19-8-10-20(11-9-19)16(22)24-17(2,3)4/h6-7H,8-11H2,1-5H3 |
Clave InChI |
IYCKIXVQZXUKMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)C(=O)OC)N2CCN(CC2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester](/img/structure/B13932145.png)




![2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13932193.png)
